molecular formula C9H8BrF3N2OS B1459473 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea CAS No. 1988424-15-2

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea

Cat. No.: B1459473
CAS No.: 1988424-15-2
M. Wt: 329.14 g/mol
InChI Key: CBAGPCHLNGTVGD-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thiourea derivatives.

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Formyl 2-bromo-4-(trifluoromethoxy)aniline
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea is unique due to the presence of both a trifluoromethoxy group and a thiourea moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2OS/c1-14-8(17)15-6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGPCHLNGTVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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